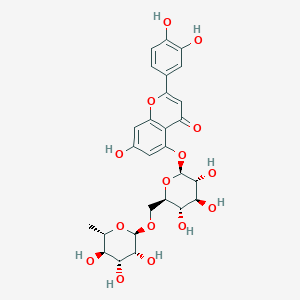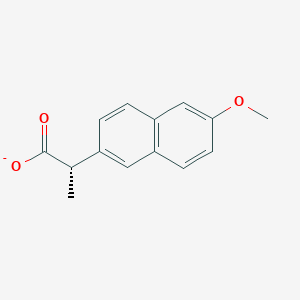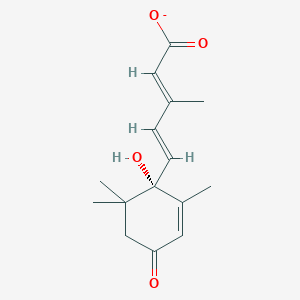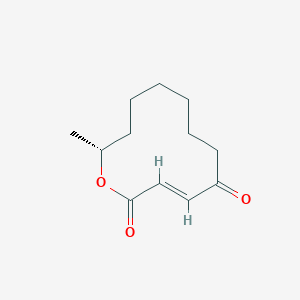
Patulolide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Patulolide A is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.
科学的研究の応用
Biosynthesis and Structural Analysis
Patulolide A is a macrolide antibiotic produced by Penicillium urticae S11R59. Studies have focused on its biosynthesis and structural characteristics. Rodphaya et al. (1986) compared the biological activities and structures of patulolides B and C with patulolide A, noting their production by the same organism (Rodphaya, Sekiguchi, & Yamada, 1986). Additionally, Rodphaya et al. (1988) investigated the biosynthesis of patulolides, including patulolide A, through carbon labeling studies (Rodphaya, Nihira, Sakuda, & Yamada, 1988).
Enzymatic Conversion and Oxidation Processes
Rodphaya et al. (1989) studied an enzyme in Penicillium urticae S11R59 that converts patulolide C to patulolide A, highlighting its role in the biosynthesis of patulolides (Rodphaya, Nihira, & Yamada, 1989).
Synthetic Approaches
Doyle et al. (2000) reported on the synthesis of patulolides A and B using catalytic carbene dimer formation, offering an effective method for macrocyclization (Doyle, Hu, Phillips, & Wee, 2000). Similarly, Risi and Burke (2012) achieved the total synthesis of patulolide C, demonstrating an atom-economical approach (Risi & Burke, 2012).
Structural Revisions and Analog Synthesis
Zhang et al. (2019) isolated thiocladospolides, macrolides structurally related to patulolides, from a mangrove-derived endophytic fungus, leading to structural revisions of related compounds (Zhang, Li, Yang, Meng, & Wang, 2019).
Applications in Biological Imaging
While not directly related to patulolide A, photoacoustic tomography (PAT), a technology for imaging optical absorption contrast in vivo, is relevant in the broader context of biomedical imaging and could potentially be used in the study of macrolides like patulolide A. Wang and Yao (2016) provided practical guidelines for PAT systems in life sciences research (Wang & Yao, 2016).
特性
CAS番号 |
97143-16-3 |
|---|---|
製品名 |
Patulolide A |
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
(3E,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8+/t10-/m1/s1 |
InChIキー |
XETYGXGLGYXEIT-AAXQSMANSA-N |
異性体SMILES |
C[C@@H]1CCCCCCC(=O)/C=C/C(=O)O1 |
SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
正規SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
同義語 |
patulolide A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
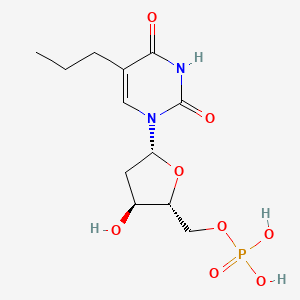
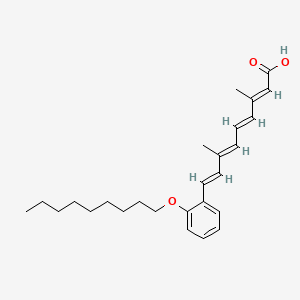

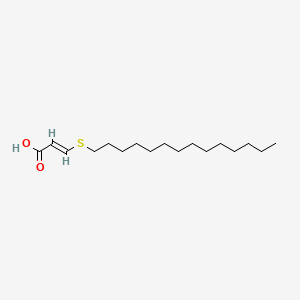
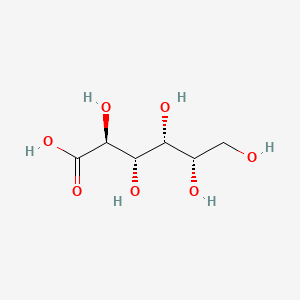
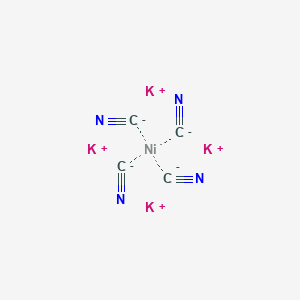
![1-(2-methoxyphenyl)-3-[(E)-(3-methylphenyl)methylideneamino]thiourea](/img/structure/B1238446.png)

![[(8R,10S,12S)-11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate](/img/structure/B1238448.png)
